3-(4-Methoxyphenyl)-6-(4-methylphenyl)-[1,2,4]triazolo[3,4-a]phthalazine
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Overview
Description
3-(4-Methoxyphenyl)-6-(4-methylphenyl)-[1,2,4]triazolo[3,4-a]phthalazine is a complex organic compound that belongs to the class of triazolophthalazines This compound is characterized by the presence of methoxy and methylphenyl groups attached to the triazolophthalazine core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-Methoxyphenyl)-6-(4-methylphenyl)-[1,2,4]triazolo[3,4-a]phthalazine typically involves multi-step reactions starting from readily available precursors. One common method involves the cyclization of appropriate hydrazine derivatives with phthalic anhydride, followed by further functionalization to introduce the methoxy and methylphenyl groups . The reaction conditions often require the use of catalysts and specific solvents to achieve high yields and purity.
Industrial Production Methods
While detailed industrial production methods are not extensively documented, the synthesis on a larger scale would likely involve optimization of the laboratory-scale procedures. This includes scaling up the reaction volumes, ensuring consistent quality of starting materials, and implementing efficient purification techniques to isolate the desired product.
Chemical Reactions Analysis
Types of Reactions
3-(4-Methoxyphenyl)-6-(4-methylphenyl)-[1,2,4]triazolo[3,4-a]phthalazine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to introduce additional functional groups.
Reduction: Reduction reactions can modify the triazole ring or other parts of the molecule.
Substitution: Electrophilic and nucleophilic substitution reactions can be used to introduce or replace functional groups on the aromatic rings.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various electrophiles and nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures, specific solvents, and sometimes catalysts to facilitate the reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce a wide range of functional groups, enhancing the compound’s versatility for further applications .
Scientific Research Applications
Chemistry: It serves as a building block for the synthesis of more complex molecules and materials.
Mechanism of Action
The mechanism of action of 3-(4-Methoxyphenyl)-6-(4-methylphenyl)-[1,2,4]triazolo[3,4-a]phthalazine involves its interaction with molecular targets such as enzymes and receptors. The compound’s structure allows it to bind to specific sites, inhibiting or modulating the activity of these targets. For example, it has been shown to inhibit the VEGFR-2 enzyme, which plays a crucial role in angiogenesis, thereby exhibiting anticancer activity .
Comparison with Similar Compounds
Similar Compounds
Vatalanib: Another phthalazine derivative known for its VEGFR-2 inhibitory activity.
Sorafenib: A clinically used drug with a similar mechanism of action targeting VEGFR-2.
Uniqueness
3-(4-Methoxyphenyl)-6-(4-methylphenyl)-[1,2,4]triazolo[3,4-a]phthalazine stands out due to its specific substitution pattern, which imparts unique chemical and biological properties. Its methoxy and methylphenyl groups contribute to its distinct reactivity and potential therapeutic applications, differentiating it from other similar compounds .
Properties
Molecular Formula |
C23H18N4O |
---|---|
Molecular Weight |
366.4 g/mol |
IUPAC Name |
3-(4-methoxyphenyl)-6-(4-methylphenyl)-[1,2,4]triazolo[3,4-a]phthalazine |
InChI |
InChI=1S/C23H18N4O/c1-15-7-9-16(10-8-15)21-19-5-3-4-6-20(19)23-25-24-22(27(23)26-21)17-11-13-18(28-2)14-12-17/h3-14H,1-2H3 |
InChI Key |
KJLQICHZRWLFCG-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)C2=NN3C(=NN=C3C4=CC=CC=C42)C5=CC=C(C=C5)OC |
Origin of Product |
United States |
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